molecular formula C21H21N3O B1660700 N-(4,6-diphenylpyrimidin-2-yl)pentanamide CAS No. 820961-66-8

N-(4,6-diphenylpyrimidin-2-yl)pentanamide

Cat. No.: B1660700
CAS No.: 820961-66-8
M. Wt: 331.4 g/mol
InChI Key: USYDGSXEKYPSDH-UHFFFAOYSA-N
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Description

Pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with pentanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide involves its interaction with specific molecular targets. For example, it has been shown to inhibit Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide stands out due to its specific amide linkage, which imparts unique chemical and biological properties. Its ability to inhibit Aurora kinase A and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.

Properties

CAS No.

820961-66-8

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)pentanamide

InChI

InChI=1S/C21H21N3O/c1-2-3-14-20(25)24-21-22-18(16-10-6-4-7-11-16)15-19(23-21)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3,(H,22,23,24,25)

InChI Key

USYDGSXEKYPSDH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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